(6Z)-5-IMINO-6-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE
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Overview
Description
The compound (6Z)-5-IMINO-6-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that combines elements of indole, thiadiazole, and pyrimidine, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-5-IMINO-6-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the 4-methylphenoxyethyl group. The thiadiazole and pyrimidine rings are then constructed through cyclization reactions. The final step involves the formation of the imino group and the Z-configuration of the double bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow chemistry techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(6Z)-5-IMINO-6-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the imino group to an amine or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an amine.
Scientific Research Applications
(6Z)-5-IMINO-6-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (6Z)-5-IMINO-6-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: This compound shares the phenethylamine structure but lacks the complex ring systems present in (6Z)-5-IMINO-6-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE .
2-(4-Methoxyphenyl)ethylamine: Similar to 4-methoxyphenethylamine, this compound also lacks the additional ring systems and functional groups.
Uniqueness
The uniqueness of This compound lies in its complex structure, which combines multiple ring systems and functional groups. This complexity allows for a wide range of chemical reactions and potential interactions with biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C26H25N5O2S |
---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
(6Z)-5-imino-6-[[1-[2-(4-methylphenoxy)ethyl]indol-3-yl]methylidene]-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C26H25N5O2S/c1-3-6-23-29-31-24(27)21(25(32)28-26(31)34-23)15-18-16-30(22-8-5-4-7-20(18)22)13-14-33-19-11-9-17(2)10-12-19/h4-5,7-12,15-16,27H,3,6,13-14H2,1-2H3/b21-15-,27-24? |
InChI Key |
PDWBUVYZZWZJME-QGNOBFDASA-N |
Isomeric SMILES |
CCCC1=NN2C(=N)/C(=C/C3=CN(C4=CC=CC=C43)CCOC5=CC=C(C=C5)C)/C(=O)N=C2S1 |
SMILES |
CCCC1=NN2C(=N)C(=CC3=CN(C4=CC=CC=C43)CCOC5=CC=C(C=C5)C)C(=O)N=C2S1 |
Canonical SMILES |
CCCC1=NN2C(=N)C(=CC3=CN(C4=CC=CC=C43)CCOC5=CC=C(C=C5)C)C(=O)N=C2S1 |
Origin of Product |
United States |
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